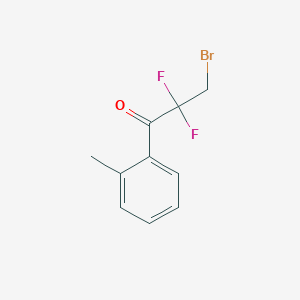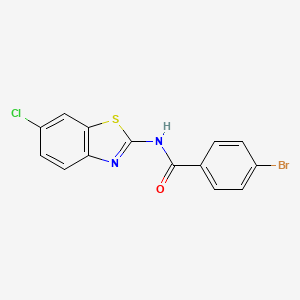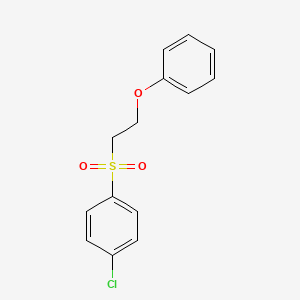
1-Chloro-4-(2-phenoxyethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-phenoxyethylsulfonyl)benzene is an organic compound with the molecular formula C14H13ClO2S. It is a derivative of benzene, featuring a chloro group and a phenoxyethylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene can be synthesized through a multi-step process involving the sulfonylation of 1-chloro-4-nitrobenzene followed by the reduction of the nitro group and subsequent etherification with phenoxyethyl bromide. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation and Reduction Reactions: Use reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the chloro group.
- Oxidation and reduction reactions produce sulfone or sulfide derivatives.
- Coupling reactions result in biaryl compounds with extended conjugation.
Scientific Research Applications
1-Chloro-4-(2-phenoxyethylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfonyl group can engage in redox reactions. These interactions can modulate biological pathways and molecular processes, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
- 1-Chloro-4-(2-phenoxyethylsulfinyl)benzene
- 1-Chloro-4-(2-phenoxyethylthio)benzene
- 1-Chloro-4-(2-phenoxyethylsulfonyl)benzene derivatives
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to its analogs. For example, the sulfonyl group provides different redox behavior compared to the sulfinyl or thio analogs, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-chloro-4-(2-phenoxyethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3S/c15-12-6-8-14(9-7-12)19(16,17)11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQMZWUXGPMWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]acetamide;hydrochloride](/img/structure/B2713996.png)
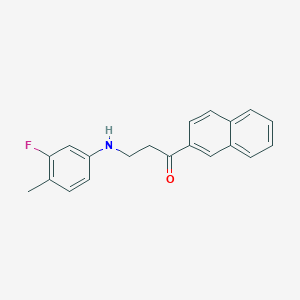
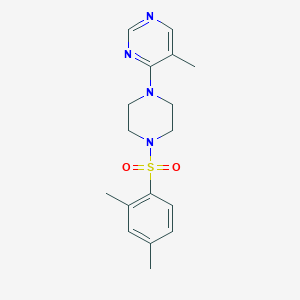
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)
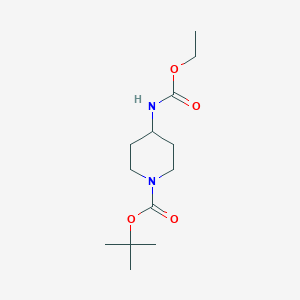
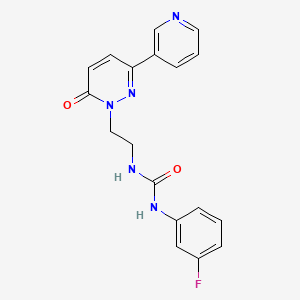
![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)
![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2714011.png)


